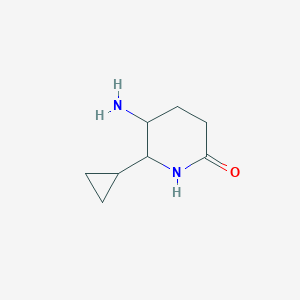

5-Amino-6-cyclopropylpiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Matrix Metalloproteinase Inhibitors

Research highlights the application of cyclopropane-derived peptidomimetics, including structures similar to 5-Amino-6-cyclopropylpiperidin-2-one, in the design of matrix metalloproteinase (MMP) inhibitors. These cyclopropane derivatives serve as conformationally constrained pseudopeptides, offering a novel approach to orient amino acid side chains in peptide backbones, thereby enhancing the inhibitory activity against MMPs. The studies suggest potential in probing the topological features of MMP binding pockets, contributing to the development of more effective MMP inhibitors (Reichelt et al., 2002).

Glutamate Receptor Ligands

Cyclopropyl compounds, akin to this compound, have been synthesized as analogues of 2-amino-4-phosphonobutanoic acid (AP4), a selective ligand for glutamate receptors. These compounds demonstrated significant potency in blocking synaptic transmission in neuronal pathways, indicating their potential as tools for investigating neurotransmission and as leads for the development of new therapeutic agents targeting glutamate receptors (Kroona et al., 1991).

N-substituted 2-amino-1,6-naphthyridine Derivatives

A study described the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using cyclopropanamine in a three-component reaction under microwave irradiation. This method presents a straightforward approach to creating a diverse array of compounds, potentially useful for biomedical applications, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Han et al., 2010).

Adenosylcobalamin-dependent Enzymes

Research into the adenosylcobalamin-dependent d-Lysine 5,6-aminomutase from Clostridium sticklandii involved the use of cyclopropane derivatives in studying the enzyme's mechanism. The enzyme's unique catalytic process, which includes a 1,2-shift of the ε-amino group of d-lysine, highlights the potential of cyclopropane derivatives in elucidating enzyme functions and designing enzyme inhibitors (Chang & Frey, 2000).

Orientations Futures

Piperidine derivatives, including 5-Amino-6-cyclopropylpiperidin-2-one, continue to be an area of interest in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research may focus on the development of novel synthesis methods, exploration of their biological activity, and their potential applications in the pharmaceutical industry .

Propriétés

IUPAC Name |

5-amino-6-cyclopropylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONMIDTZTLDYFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)